molecular formula C14H21NO2 B3051281 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol CAS No. 32599-04-5

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Cat. No. B3051281
CAS RN: 32599-04-5
M. Wt: 235.32 g/mol
InChI Key: QPMPQYGUAKDGAE-UHFFFAOYSA-N
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Description

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a chemical compound that has been studied for its potential as a triple reuptake inhibitor . It has been designed to simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . The compound has a linear formula of C12H25NO2 .

Scientific Research Applications

Synthesis and Antidepressant Activity

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol derivatives have been synthesized and evaluated for antidepressant activity. These compounds, specifically the ones with 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols structure, displayed fluoxetine-like antireserpine and anorexigenic activity in some cases, without affecting gross behavior (Kumar et al., 2004).

Role in Pharmacology and Medicinal Chemistry

The book chapter on 1-Substituted Piperidines includes an overview of the synthesis methods, pharmacological properties, and usage of various derivatives of 1-phenoxy-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting their significance in pharmacology and medicinal chemistry (Vardanyan, 2018).

Crystal Structure Analysis

Investigations into the crystal structure of related compounds provide insights into their molecular conformations, which is crucial for understanding their interactions and reactivity in biological systems (Gzella et al., 1999).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of 1-phenoxy-3-piperazin-1-yl-propan-2-ol have been synthesized and evaluated for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for antidiabetic drug development. Some of these derivatives showed significant inhibitory activity and potential in vivo antidiabetic effects (Gupta et al., 2010).

Antileukemic Activity

Novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives have been synthesized and showed promising antileukemic activity against human leukemic cell lines. Some compounds exhibited high potency in vitro, indicating their potential in leukemia treatment (Vinaya et al., 2012).

Antimicrobial Agents

Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, synthesized from 1-phenoxy-3-(propylsulfanyl)propan-2-ol, have been shown to possess efficient antimicrobial properties, outperforming some current medicinal agents (Jafarov et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, which is a key mechanism in the regulation of neurotransmitter levels.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced neurotransmission.

Biochemical Pathways

The inhibition of SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways respectively . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can enhance mood, increase alertness, and improve cognitive function.

Result of Action

The result of the action of this compound is an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine . This can lead to enhanced neurotransmission and potential therapeutic effects, such as mood enhancement and improved cognitive function.

properties

IUPAC Name

1-phenoxy-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMPQYGUAKDGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293423
Record name NSC89435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32599-04-5
Record name NSC89435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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